molecular formula C15H13N3O B3863748 [1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol

[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol

Cat. No.: B3863748
M. Wt: 251.28 g/mol
InChI Key: QAPCTIYTUXZSDF-MHWRWJLKSA-N
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Description

[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their significant pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects

Properties

IUPAC Name

[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-15-17-13-8-4-5-9-14(13)18(15)16-10-12-6-2-1-3-7-12/h1-10,19H,11H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPCTIYTUXZSDF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Scientific Research Applications

Chemistry: In chemistry, [1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines .

Medicine: In medicine, benzimidazole derivatives are known for their therapeutic applications. This compound, in particular, is being investigated for its potential use in developing new drugs for treating infections and cancer .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of different products .

Mechanism of Action

The mechanism of action of [1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol
Reactant of Route 2
[1-[(E)-benzylideneamino]benzimidazol-2-yl]methanol

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